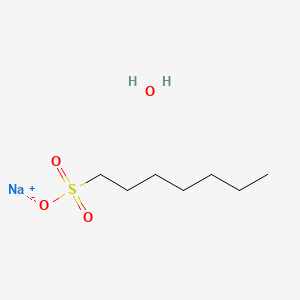

Sodium 1-heptanesulfonate monohydrate

Description

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

sodium;heptane-1-sulfonate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O3S.Na.H2O/c1-2-3-4-5-6-7-11(8,9)10;;/h2-7H2,1H3,(H,8,9,10);;1H2/q;+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWZCREJRXRKIRQ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCS(=O)(=O)[O-].O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10635625 | |

| Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207300-90-1 | |

| Record name | Sodium heptane-1-sulfonate--water (1/1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10635625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 1-heptanesulfonate monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Fundamental Principles and Analytical Context of Sodium 1 Heptanesulfonate Monohydrate

Theoretical Frameworks for Alkylsulfonate Reagents in Separation Science

The efficacy of alkylsulfonate reagents like sodium 1-heptanesulfonate is underpinned by well-established theoretical models that describe their behavior in chromatographic systems. These frameworks provide a basis for understanding and predicting the retention behavior of analytes.

Ion-pair reagents are ionic compounds that possess a significant hydrophobic moiety. thermofisher.com In reversed-phase chromatography, where the stationary phase is non-polar and the mobile phase is polar, ionic or highly polar analytes have little retention and elute quickly. Ion-pair reagents are added to the mobile phase to interact with these analytes. technologynetworks.com For cationic analytes, an anionic ion-pair reagent like sodium 1-heptanesulfonate is used. The electrostatic interaction between the oppositely charged analyte and reagent forms an ion pair. This newly formed complex is electrically neutral and more hydrophobic than the original analyte, leading to increased retention on the non-polar stationary phase. technologynetworks.com

The primary role of an ion-pair reagent is to control the retention and selectivity of ionic analytes. By forming a neutral ion pair, the reagent effectively masks the charge of the analyte, allowing it to be retained and separated on a reversed-phase column. This technique is particularly valuable for the analysis of basic compounds, such as pharmaceuticals and biological amines, which are protonated and positively charged at acidic to neutral pH.

The formation of an ion pair between an alkylsulfonate reagent and an organic analyte is governed by a combination of intermolecular forces. The primary interaction is the electrostatic attraction between the negatively charged sulfonate group of the reagent and the positively charged functional group of the analyte (e.g., a protonated amine). technologynetworks.com

The length of the alkyl chain of the sulfonate reagent is a critical parameter that significantly influences its effectiveness as an ion-pairing agent and the resulting retention of the analyte. Generally, as the alkyl chain length increases, the hydrophobicity of the ion-pair reagent also increases. shimadzu.comnih.gov This leads to a stronger association with the non-polar stationary phase and, consequently, a greater increase in the retention time of the analyte.

For instance, using a longer chain alkylsulfonate, such as decanesulfonate, will typically result in longer retention times for a given analyte compared to heptanesulfonate under the same conditions. This relationship allows for the fine-tuning of analyte retention by selecting an ion-pair reagent with the appropriate alkyl chain length. However, it is important to note that excessively long alkyl chains can lead to very long retention times and potential issues with column equilibration.

The following table illustrates the general trend of how alkyl chain length affects the retention of a hypothetical basic analyte.

| Alkylsulfonate Reagent | Alkyl Chain Length | Relative Retention Factor (k') |

|---|---|---|

| 1-Pentanesulfonate | C5 | 1.5 |

| 1-Hexanesulfonate | C6 | 2.8 |

| Sodium 1-Heptanesulfonate | C7 | 5.2 |

| 1-Octanesulfonate | C8 | 9.8 |

Mechanistic Investigations of Ion-Pairing Phenomena in Aqueous and Mixed Solvent Systems

The precise mechanism by which ion-pair reagents mediate analyte retention has been a subject of extensive research. Two primary models have been proposed to explain the observed phenomena: the dynamic ion-exchange mechanism and the adsorption model.

The dynamic ion-exchange model, also referred to as the "ion-interaction" model, posits that the hydrophobic alkyl chains of the ion-pair reagent adsorb onto the surface of the non-polar stationary phase. technologynetworks.comunt.edunih.gov This creates a dynamic, in-situ ion-exchange surface where the charged sulfonate groups are oriented towards the polar mobile phase.

Positively charged analytes in the mobile phase can then interact with this negatively charged surface through electrostatic forces, effectively being retained by an ion-exchange mechanism. unt.edu The term "dynamic" is used because the ion-exchange surface is not permanently bonded to the stationary phase but is in a state of equilibrium with the ion-pair reagent in the mobile phase. The concentration of the ion-pair reagent in the mobile phase directly influences the density of the charged sites on the stationary phase and, therefore, the retention of the analyte.

The adsorption of alkylsulfonates onto the surface of reversed-phase chromatographic media, such as C18-bonded silica (B1680970), is a key aspect of the ion-pairing mechanism. The extent of this adsorption is influenced by several factors, including the concentration of the alkylsulfonate in the mobile phase, the organic modifier content, and the temperature.

The relationship between the concentration of the ion-pair reagent in the mobile phase and the amount adsorbed onto the stationary phase can be described by an adsorption isotherm. At low concentrations, the amount of adsorbed reagent increases with increasing concentration in the mobile phase. However, at a certain concentration, the surface of the stationary phase becomes saturated with the reagent, and further increases in concentration may not lead to a proportional increase in analyte retention. In some cases, at very high concentrations, the formation of micelles in the mobile phase can even lead to a decrease in retention.

The table below provides a conceptual representation of the surface coverage of a C18 stationary phase with sodium 1-heptanesulfonate at varying mobile phase concentrations.

| Concentration of Sodium 1-Heptanesulfonate in Mobile Phase (mM) | Relative Surface Coverage (%) |

|---|---|

| 1 | 20 |

| 5 | 65 |

| 10 | 85 |

| 20 | 95 |

Electrostatic Interactions in Separative Processes

Sodium 1-heptanesulfonate is widely utilized as an ion-pairing agent in separative techniques, most notably in High-Performance Liquid Chromatography (HPLC). nih.govaps.orgnih.govmpbio.comobrnutafaza.hr Its primary function in this context is to modulate the retention of ionic and highly polar analytes on reversed-phase columns, which are inherently non-polar. The mechanism of action is rooted in the principles of electrostatic interaction.

In reversed-phase HPLC, the stationary phase is hydrophobic, and the mobile phase is typically a polar solvent mixture. Ionic or highly polar analytes have limited interaction with the stationary phase and thus elute quickly, often with poor resolution. Sodium 1-heptanesulfonate, an anionic surfactant, is added to the mobile phase to counteract this. phenomenex.blog

The heptanesulfonate ion possesses a negatively charged sulfonate head group and a seven-carbon hydrophobic alkyl tail. The hydrophobic tail interacts with the non-polar stationary phase, effectively creating a dynamic ion-exchange surface. shimadzu.com Positively charged analytes in the sample can then form an ion pair with the negatively charged sulfonate groups adsorbed onto the stationary phase. This electrostatic attraction increases the retention time of the cationic analytes on the column, allowing for better separation from other components in the mixture. shimadzu.com

The strength of the interaction, and therefore the retention time, can be influenced by several factors, including the concentration of the ion-pairing agent, the pH of the mobile phase, and the nature of the organic modifier used. chromatographyonline.com For instance, increasing the concentration of sodium 1-heptanesulfonate in the mobile phase can lead to increased retention of the analyte up to a certain point. shimadzu.com

Table 1: Factors Influencing Electrostatic Interactions in Ion-Pair Chromatography

| Factor | Effect on Analyte Retention |

| Concentration of Ion-Pairing Agent | Increased concentration generally leads to increased retention of oppositely charged analytes, up to the point of micelle formation. shimadzu.com |

| pH of the Mobile Phase | Affects the ionization state of both the analyte and any acidic or basic functional groups on the stationary phase. Optimal pH is crucial for effective ion pairing. chromatographyonline.com |

| Organic Modifier in Mobile Phase | The type and concentration of the organic solvent (e.g., acetonitrile (B52724), methanol) can influence the solubility of the ion-pairing agent and the overall polarity of the mobile phase, thereby affecting retention. chromatographyonline.com |

| Chain Length of the Ion-Pairing Agent | Longer alkyl chains on the ion-pairing agent result in stronger hydrophobic interactions with the stationary phase and can lead to longer analyte retention times. |

Surfactant and Buffer Properties of Sodium 1-Heptanesulfonate Monohydrate in Biochemical Research

Beyond its role in chromatography, this compound exhibits properties as a surfactant and is sometimes referred to as a buffer in biochemical literature, although its function as a true buffering agent is nuanced.

Role in Modulating Surface Tension for Enhanced Mixing and Solubilization

As an anionic surfactant, sodium 1-heptanesulfonate has the ability to reduce the surface tension of aqueous solutions. nih.govaps.orgsmolecule.com This property is a direct consequence of its amphipathic nature, possessing both a hydrophilic sulfonate head and a hydrophobic heptyl tail. In biochemical research, this characteristic is leveraged to improve the mixing of immiscible liquids and to enhance the solubilization of hydrophobic molecules. nih.govnih.gov

One of the key parameters that defines a surfactant's behavior is its critical micelle concentration (CMC). The CMC is the concentration at which individual surfactant molecules (monomers) begin to aggregate into larger, organized structures called micelles. For sodium 1-heptanesulfonate, the CMC is approximately 0.302 mol/dm³. aps.orgsmolecule.com Above this concentration, the surfactant's ability to solubilize non-polar substances increases significantly. The hydrophobic cores of the micelles provide a microenvironment that can encapsulate non-polar molecules, effectively dissolving them in the aqueous bulk phase.

This principle is particularly valuable in the study of membrane proteins, which are notoriously difficult to work with due to their hydrophobic nature. sigmaaldrich.com Surfactants like sodium 1-heptanesulfonate can be used to disrupt biological membranes and solubilize these proteins, allowing for their purification and subsequent biochemical and structural analysis. nih.govnih.gov The solubilization process involves the partitioning of the surfactant into the lipid bilayer, which eventually leads to the formation of mixed micelles containing lipids, proteins, and surfactant molecules. sigmaaldrich.com

Studies on the solubilization of gases like ethane (B1197151) in aqueous solutions of sodium 1-heptanesulfonate have shown that the gas solubility increases significantly at surfactant concentrations above the CMC, demonstrating the capacity of the micelles to host non-polar molecules. nih.gov

Table 2: Surfactant Properties of Sodium 1-Heptanesulfonate

| Property | Value/Description | Relevance in Biochemical Research |

| Chemical Nature | Anionic Surfactant | Effective in interacting with and solubilizing positively charged or polar components of biological systems. |

| Critical Micelle Concentration (CMC) | ~0.302 mol/dm³ aps.orgsmolecule.com | Concentration at which micelle formation begins, leading to a significant increase in solubilizing capacity for hydrophobic molecules like lipids and membrane proteins. sigmaaldrich.com |

| Mechanism of Solubilization | Formation of micelles that encapsulate hydrophobic molecules in their non-polar core. | Enables the study of otherwise insoluble proteins and other biomolecules in aqueous environments. nih.govnih.gov |

Utility as a Buffering Agent in Controlled pH Environments

While some sources in the context of chromatography refer to sodium 1-heptanesulfonate as a component of a "buffer" solution, it is crucial to understand its role from a chemical standpoint. nih.govregistech.com A true buffer is a mixture of a weak acid and its conjugate base that resists changes in pH. khanacademy.org The effectiveness of a buffer is centered around its pKa, the pH at which the acid and its conjugate base are in equal concentrations. stackexchange.com

1-Heptanesulfonic acid is a sulfonic acid, which is a class of strong organic acids. youtube.com Strong acids, by definition, completely dissociate in water. The pKa of sulfonic acids is generally very low, often in the negative range. khanacademy.orgyoutube.com This means that in any biologically relevant pH range (typically 6-8), 1-heptanesulfonic acid will be fully deprotonated to its conjugate base, heptanesulfonate.

Because it is the salt of a strong acid, sodium 1-heptanesulfonate does not possess a conjugate acid-base pair that can effectively resist pH changes in the neutral range. stackexchange.comyoutube.comchemedx.org Therefore, it does not function as a buffering agent in the classical sense within controlled pH environments typical for biochemical research.

The term "buffer" in the context of its use in HPLC mobile phases is often used loosely to describe the entire aqueous component of the mobile phase, which is typically a true buffer system (e.g., phosphate (B84403) or acetate (B1210297) buffer) to which sodium 1-heptanesulfonate is added as an ion-pairing agent. nih.govchromforum.orgchromforum.org The primary role of the actual buffer in these systems is to control the pH, which in turn ensures the consistent ionization of the analyte and the effectiveness of the ion-pairing agent.

Advanced Methodological Applications in High Performance Liquid Chromatography Hplc

Development and Validation of Ion-Pair Reversed-Phase HPLC Methods Utilizing Sodium 1-Heptanesulfonate Monohydrate

The development of robust and reliable ion-pair reversed-phase HPLC methods using this compound hinges on the systematic optimization of several critical parameters. These include the composition of the mobile phase, the choice of the stationary phase, and the operating temperature. Each of these factors can significantly influence the retention, selectivity, and resolution of the analytes of interest.

Optimization of Mobile Phase Composition

The mobile phase in ion-pair chromatography plays a dual role: it acts as a carrier for the sample and contains the ion-pairing reagent that dynamically modifies the stationary phase. The careful adjustment of its components is paramount for achieving the desired separation.

In reversed-phase HPLC, the concentration of the organic modifier, such as acetonitrile (B52724) or methanol, in the aqueous mobile phase is a primary determinant of analyte retention. Generally, an increase in the organic modifier concentration leads to a decrease in the retention time of analytes. This is because a higher concentration of the organic solvent increases the eluotropic strength of the mobile phase, causing analytes to elute more quickly.

The effect of the organic modifier concentration on the retention factor (k') is a critical aspect of method development. For instance, in the separation of catecholamines using an alkyl sulfonate ion-pairing reagent, a predictable decrease in retention is observed as the acetonitrile content is increased.

Interactive Data Table: Effect of Acetonitrile Concentration on the Retention Factor (k') of Catecholamines

| Analyte | % Acetonitrile | Retention Factor (k') |

| Noradrenaline | 3 | 2.5 |

| 5 | 1.8 | |

| 7 | 1.2 | |

| Adrenaline | 3 | 3.5 |

| 5 | 2.6 | |

| 7 | 1.9 | |

| Dopamine | 3 | 4.8 |

| 5 | 3.7 | |

| 7 | 2.8 |

Data is illustrative and based on typical behavior observed in ion-pair reversed-phase chromatography.

This relationship allows for the fine-tuning of retention times to achieve optimal separation within a reasonable analysis time. The choice and concentration of the organic modifier can also influence the selectivity of the separation, as different analytes may exhibit varying degrees of change in retention with alterations in the mobile phase composition.

The pH of the mobile phase is a critical parameter in ion-pair chromatography as it directly influences the ionization state of both the acidic and basic analytes and can affect the ion-pairing reagent itself. researchgate.netmoravek.com For effective ion-pairing with the anionic heptanesulfonate, basic analytes must be in their protonated, cationic form. Therefore, the mobile phase pH is typically adjusted to a value at least 1.5 to 2 pH units below the pKa of the basic analytes.

Controlling the pH is essential for ensuring reproducible retention times and achieving consistent separation. For example, in the analysis of basic drugs, a decrease in the mobile phase pH leads to an increased ionization of the analytes, which in turn enhances the ion-pairing interaction with sodium 1-heptanesulfonate and results in longer retention times. researchgate.net A method for the analysis of trimetazidine, a basic drug, utilized sodium heptanesulfonate at a pH of 3.0. researchgate.net

Interactive Data Table: Influence of Mobile Phase pH on the Retention Time of a Basic Analyte

| Mobile Phase pH | Analyte Ionization State | Retention Time (min) |

| 2.5 | Fully Protonated (Cationic) | 12.5 |

| 3.5 | Predominantly Protonated | 10.2 |

| 4.5 | Partially Protonated | 7.8 |

| 5.5 | Minimally Protonated | 4.1 |

Data is illustrative and represents the general trend for a basic analyte with a pKa of 6.0.

Careful selection and buffering of the mobile phase pH are crucial for method robustness, as small fluctuations in pH can lead to significant shifts in retention times and loss of resolution.

The concentration of sodium 1-heptanesulfonate in the mobile phase directly impacts the extent of stationary phase modification and, consequently, the retention of analytes. An increase in the concentration of the ion-pairing reagent generally leads to an increase in the retention of oppositely charged analytes up to a certain point. journalagent.com This is due to a greater coverage of the stationary phase by the heptanesulfonate ions, which provides more sites for interaction with the cationic analytes.

The concentration of the ion-pairing agent can be optimized to achieve the desired resolution between critical peak pairs. For the separation of catecholamines, increasing the concentration of an alkyl sulfonate ion-pairing reagent, such as hexane-sulfonic acid sodium salt, leads to a significant increase in their capacity factors (k'). journalagent.com

Interactive Data Table: Effect of Hexane-Sulphonic Acid Sodium Salt (HSA) Concentration on the Capacity Factor (k') of Catecholamines

| HSA Concentration (mmol/l) | Noradrenaline (k') | Adrenaline (k') | Dopamine (k') |

| 1.0 | 1.8 | 2.5 | 3.5 |

| 2.0 | 2.5 | 3.5 | 4.8 |

| 4.0 | 3.2 | 4.5 | 6.2 |

| 8.0 | 4.0 | 5.8 | 8.0 |

Data adapted from a study on the separation of catecholamines using alkyl sulfonate ion-pairing agents. journalagent.com

Optimizing the concentration of sodium 1-heptanesulfonate is a balancing act; while higher concentrations can improve retention and resolution, they can also lead to longer analysis times and potential issues with column equilibration and baseline stability.

Stationary Phase Selection and Its Compatibility with Ion-Pairing Conditions

The choice of the stationary phase is another cornerstone of a successful ion-pair HPLC method. The most commonly used stationary phases in this context are silica-based reversed-phase columns, such as C18 and C8.

The hydrophobicity of the stationary phase plays a significant role in the retention mechanism. C18 columns, with their longer alkyl chains, are more hydrophobic and generally provide stronger retention for the ion pairs formed between the heptanesulfonate and the analyte. pharmaguideline.comhawach.comuhplcs.com This can be advantageous for retaining more polar analytes and can lead to better resolution. pharmaguideline.com C8 columns, being less hydrophobic, offer weaker retention and can be beneficial when shorter analysis times are desired or for analytes that are too strongly retained on a C18 column. pharmaguideline.comuhplcs.comhawachhplccolumn.com

The selection between a C8 and a C18 column often depends on the specific characteristics of the analytes. For instance, in one case, switching from a C18 to a C8 column for the analysis of a drug and its degradants resulted in a significant reduction in run time from 28 minutes to 9 minutes while maintaining adequate separation. sepscience.com

Both C8 and C18 columns are generally stable under the acidic pH conditions typically employed in ion-pair chromatography with sodium 1-heptanesulfonate. hawachhplccolumn.com However, it is crucial to operate within the pH stability range recommended by the column manufacturer to ensure the longevity of the stationary phase. moravek.com

Temperature Effects on Chromatographic Performance

Column temperature is a powerful yet sometimes overlooked parameter in HPLC method development. It can significantly influence retention time, selectivity, and peak shape. waters.com In ion-pair reversed-phase chromatography, an increase in column temperature generally leads to a decrease in the retention time of analytes. waters.com This is due to a combination of factors, including a decrease in the viscosity of the mobile phase, which leads to improved mass transfer, and a shift in the equilibrium of the ion-pairing reaction.

Temperature can also alter the selectivity of a separation. The retention times of different analytes may change to varying extents with a change in temperature, which can be leveraged to improve the resolution of co-eluting peaks. For example, in the separation of peptides, a 10°C increase in temperature can either increase or decrease the resolution between different peak pairs. waters.com

Interactive Data Table: Effect of Temperature on Peptide Retention Time

| Temperature (°C) | Average Retention Time (min) |

| 38 | 33.16 |

| 40 | 33.25 |

Data from a study on the effect of column temperature in peptide mapping. waters.com

This data illustrates that even a small change in temperature can affect peptide retention, highlighting the importance of precise temperature control for reproducible results. waters.com Maintaining a constant and optimized column temperature is therefore essential for the robustness and reproducibility of an ion-pair HPLC method.

Detection Strategies in Ion-Pair HPLC (e.g., UV, Fluorescence, Mass Spectrometry)

The choice of detector in ion-pair HPLC using sodium 1-heptanesulfonate is dictated by the physicochemical properties of the analyte and the composition of the mobile phase. The most commonly employed detection methods include Ultraviolet (UV), fluorescence, and mass spectrometry (MS).

Ultraviolet (UV) Detection: UV detection is the most common method used in conjunction with ion-pair HPLC. Sodium 1-heptanesulfonate itself has minimal UV absorbance, which allows for the sensitive detection of analytes that contain a chromophore. For instance, in the analysis of pharmaceuticals and related substances, UV detection is frequently employed to quantify active ingredients and impurities. The selection of an appropriate wavelength is crucial and is determined by the absorption maximum of the analyte of interest.

Fluorescence Detection: For analytes that are naturally fluorescent or can be derivatized to become fluorescent, fluorescence detection offers significantly higher sensitivity and selectivity compared to UV detection. This is particularly advantageous when analyzing complex biological matrices where background interference can be a major challenge. An example of this application is the determination of S-adenosylmethionine and S-adenosylhomocysteine in human blood samples, where the inherent fluorescence of the analytes is exploited for sensitive quantification.

Mass Spectrometry (MS) Detection: The coupling of HPLC with mass spectrometry provides the highest level of selectivity and sensitivity, enabling the identification and quantification of analytes at trace levels. However, the use of non-volatile ion-pairing reagents like sodium 1-heptanesulfonate with MS detection presents challenges. These salts can accumulate in the MS interface, leading to ion suppression and contamination of the instrument. This can result in a significant loss of sensitivity and require frequent cleaning of the mass spectrometer. Therefore, while feasible, direct coupling of ion-pair chromatography using sodium 1-heptanesulfonate to MS is often avoided in favor of more MS-friendly volatile ion-pairing reagents like trifluoroacetic acid (TFA) or by employing post-column desalting techniques.

Analytical Methodologies for Complex Matrices Using this compound as an Ion-Pair Reagent

The analysis of complex matrices such as biological fluids, environmental samples, and food products often requires robust analytical methods to overcome the challenges posed by interfering substances. This compound is instrumental in developing such methods by improving the retention and resolution of target analytes. For example, it has been successfully used in the analysis of furosine in milk, a marker of heat damage, and for the determination of irinotecan, a chemotherapy drug, in physiological media. Furthermore, it is a key component in methods for the simultaneous analysis of multiple active ingredients in cough and cold medications.

Sample Preparation Techniques Complementary to Ion-Pair HPLC

Effective sample preparation is critical for the successful analysis of complex matrices. The goal is to remove interfering components, concentrate the analyte of interest, and ensure compatibility with the HPLC system. Solid-phase extraction (SPE) and liquid-liquid extraction (LLE) are two commonly used techniques that are highly compatible with ion-pair HPLC methods using sodium 1-heptanesulfonate.

Solid-phase extraction is a powerful technique for cleaning up and concentrating samples prior to HPLC analysis. For methods employing sodium 1-heptanesulfonate, reversed-phase SPE cartridges (e.g., C18) are often used. A general SPE protocol involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent (e.g., methanol) followed by water to activate the sorbent.

Loading: The sample, often pre-treated to adjust pH, is loaded onto the cartridge. The analytes of interest are retained on the sorbent while unretained matrix components are washed away.

Washing: The cartridge is washed with a weak solvent to remove any remaining interferences.

Elution: The analytes are eluted from the cartridge using a small volume of a strong organic solvent.

Evaporation and Reconstitution: The eluate is then evaporated to dryness and reconstituted in the mobile phase for injection into the HPLC system.

This approach has been effectively used in the analysis of furosine in milk, where SPE is employed to remove proteins and other matrix components prior to ion-pair HPLC analysis.

Liquid-liquid extraction is another widely used sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. In the context of ion-pair chromatography with sodium 1-heptanesulfonate for the analysis of basic analytes, an ion-pair assisted LLE can be optimized. The key parameters for optimization include:

Choice of Organic Solvent: A water-immiscible organic solvent in which the neutral ion-pair is highly soluble should be selected.

Aqueous Phase pH: The pH of the aqueous sample should be adjusted to ensure the analyte is in its charged form to facilitate ion-pairing.

Concentration of Sodium 1-heptanesulfonate: The concentration of the ion-pairing reagent needs to be sufficient to drive the formation of the neutral ion-pair complex.

Phase Ratio: The ratio of the volume of the organic phase to the aqueous phase can be adjusted to achieve the desired concentration factor.

Salting-out Effect: The addition of a neutral salt to the aqueous phase can increase the partitioning of the ion-pair into the organic phase.

Back-Extraction: For enhanced cleanup, a back-extraction step can be included. The ion-pair is extracted from the organic phase into a fresh aqueous phase at a pH where the analyte is no longer charged, leaving neutral interferences behind in the organic layer.

Method Validation Parameters: Linearity, Precision, Accuracy, Limits of Detection and Quantification

The validation of an analytical method is essential to ensure its reliability and suitability for its intended purpose. For HPLC methods using sodium 1-heptanesulfonate, validation is performed according to guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). The key validation parameters include:

Linearity: This is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. It is typically evaluated by analyzing a series of standards over a defined range.

Precision: This expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

Accuracy: This is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies on spiked samples.

Limit of Detection (LOD): This is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): This is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

The following table presents representative data from a method validation study for the analysis of an analyte using an ion-pair HPLC method.

| Validation Parameter | Result |

|---|---|

| Linearity (Correlation Coefficient, r²) | > 0.999 |

| Precision (RSD, %) | < 2.0 |

| Accuracy (Recovery, %) | 98.0 - 102.0 |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantification (LOQ) | 0.3 µg/mL |

Comparative Studies of this compound with Other Ion-Pair Reagents in HPLC

A comparative study on the determination of furosine in milk provides valuable insights into the performance of sodium 1-heptanesulfonate relative to p-toluenesulfonic acid (TsOH) and a non-ion-pair method using a strong cation exchange (SCX) column. The study highlighted that while both ion-pairing reagents provided adequate linearity, the method using TsOH was found to be more sensitive than the one with sodium 1-heptanesulfonate. In terms of cost-effectiveness, p-toluenesulfonic acid was also noted to be a more economical option. The SCX method, which does not require an ion-pairing reagent, offered the best peak symmetry.

Other commonly used alternatives to sodium 1-heptanesulfonate include sodium octanesulfonate, which has a longer alkyl chain and therefore provides greater retention for basic compounds, and trifluoroacetic acid (TFA), a volatile ion-pairing reagent that is preferred for LC-MS applications due to its compatibility with mass spectrometry. The selection of the optimal ion-pairing reagent is a critical step in method development and depends on the specific requirements of the analysis, including the nature of the analyte, the desired retention characteristics, the detection method, and cost considerations.

The following table summarizes a comparison of different ion-pairing reagents.

| Ion-Pair Reagent | Key Characteristics | Typical Applications |

|---|---|---|

| Sodium 1-Heptanesulfonate | Good retention for basic compounds, suitable for UV detection. | Pharmaceuticals, quality control. |

| p-Toluenesulfonic Acid | More sensitive and cost-effective in some applications compared to heptanesulfonate. | Analysis of furosine in milk. |

| Sodium Octanesulfonate | Longer alkyl chain provides stronger retention than heptanesulfonate. | Separation of highly polar basic compounds. |

| Trifluoroacetic Acid (TFA) | Volatile and MS-compatible. | LC-MS analysis of peptides and proteins. |

Evaluation of Separation Efficiency and Peak Symmetry Across Different Alkylsulfonates

The choice of an alkylsulfonate ion-pairing reagent significantly influences chromatographic outcomes. The length of the alkyl chain is a critical parameter that directly affects the retention and selectivity of the separation.

In ion-pair chromatography utilizing alkylsulfonates, the primary mechanism of interaction is considered to be an ion-exchange process. shimadzu.com The hydrophobic alkyl chains of the sulfonate reagents partition into the non-polar stationary phase (such as C18), creating an in-situ ion-exchange surface that interacts with cationic analytes. chromforum.org The strength of this interaction, and consequently the retention of the analyte, is directly proportional to the length of the alkyl chain of the sulfonate. shimadzu.com For instance, octanesulfonate will provide a stronger retention effect than heptanesulfonate, which in turn provides more retention than hexanesulfonate. This relationship allows chromatographers to modulate the retention of target analytes by selecting an alkylsulfonate with the appropriate chain length. jk-sci.com

The concentration of the ion-pair reagent also plays a crucial role. Initially, increasing the concentration of the alkylsulfonate in the mobile phase leads to greater coverage of the stationary phase and thus increased analyte retention. However, this effect plateaus, and at very high concentrations, retention may even decrease due to the formation of micelles in the mobile phase that can solubilize the analyte. shimadzu.com

The selection of an alkylsulfonate impacts not only retention but also peak symmetry. Basic analytes often exhibit poor peak shape (tailing) on silica-based reversed-phase columns due to secondary interactions with acidic residual silanol (B1196071) groups on the stationary phase surface. Alkylsulfonates can mitigate this issue by dynamically coating the stationary phase, which masks the silanols and provides a more homogenous surface for interaction. chromforum.orgwelch-us.com This results in sharper, more symmetrical peaks and improved separation efficiency. While heptanesulfonate is effective, other options like sodium dodecyl sulfate (B86663) (SDS) can also be considered for stronger interactions and potentially better peak shape for very polar compounds. chromforum.org

| Alkylsulfonate Reagent | Alkyl Chain Length | Relative Hydrophobicity | Expected Analyte Retention Strength |

|---|---|---|---|

| Sodium 1-Pentanesulfonate | C5 | Low | Weakest |

| Sodium 1-Hexanesulfonate | C6 | Moderate | Weak |

| Sodium 1-Heptanesulfonate | C7 | Intermediate | Moderate |

| Sodium 1-Octanesulfonate | C8 | High | Strong |

This table illustrates the general principle that as the alkyl chain length of the sulfonate ion-pairing reagent increases, its hydrophobicity and the resulting retention strength for cationic analytes in reversed-phase HPLC also increase. shimadzu.com

Assessment of Reagent Compatibility with Various Detectors and Column Chemistries

The compatibility of sodium 1-heptanesulfonate with the components of an HPLC system is a critical consideration in method development.

Detector Compatibility:

UV-Vis Detectors: Sodium 1-heptanesulfonate is generally compatible with ultraviolet-visible (UV-Vis) detectors. High-purity grades of the reagent are available that exhibit low UV absorbance at specific wavelengths, which is crucial for minimizing baseline noise and ensuring high sensitivity. lobachemie.commgscientific.com However, it's important to select a grade of reagent that is specified for HPLC use to avoid impurities that could create baseline disturbances. sigmaaldrich.com

Mass Spectrometry (MS) Detectors: A significant limitation of sodium 1-heptanesulfonate and other traditional alkylsulfonate salts is their lack of volatility. welch-us.com This makes them fundamentally incompatible with mass spectrometry detectors. These non-volatile salts can contaminate the ion source, leading to significant signal suppression and requiring frequent, intensive cleaning. sciex.com For LC-MS applications, volatile ion-pairing reagents such as trifluoroacetic acid (TFA) or formic acid are preferred. welch-us.com

Column Chemistry Compatibility: Sodium 1-heptanesulfonate is designed for use with reversed-phase column chemistries.

Standard Alkyl-Silica Phases (C18, C8): The reagent is most commonly used with octadecyl (C18) and octyl (C8) columns. sigmaaldrich.comresearchgate.net The hydrophobic alkyl chain of the heptanesulfonate interacts with the non-polar bonded phase, effectively creating a mixed-mode stationary phase with both reversed-phase and ion-exchange characteristics. sepscience.com

Other Reversed-Phase Chemistries: While less common, it can be used with other reversed-phase columns, such as those with phenyl or pentafluorophenyl (PFP) stationary phases. The underlying hydrophobic interaction mechanism remains similar, though the selectivity may be altered due to the different properties of the stationary phase.

Incompatible Chemistries: Using sodium 1-heptanesulfonate with polar stationary phases, such as in normal-phase or hydrophilic interaction liquid chromatography (HILIC), is not appropriate as the fundamental mechanism of action relies on hydrophobic partitioning into a non-polar stationary phase.

Long-Term Column Stability and Reagent Washout Considerations

The use of sodium 1-heptanesulfonate has significant implications for the long-term health and usability of an HPLC column.

Long-Term Stability: The strong adsorption of alkylsulfonates onto the stationary phase means that the reagent may not be completely removed even after extensive washing. sciex.comsepscience.com This irreversible or slowly-reversible binding can permanently alter the chromatographic properties of the column. chromforum.org Consequently, it is a widely accepted best practice to dedicate a specific column for use with a particular ion-pairing method. jk-sci.comsciex.comchromforum.org Using a column that has been exposed to heptanesulfonate for other, non-ion-pairing applications can lead to irreproducible retention times and poor peak shapes as the reagent slowly bleeds from the column. sciex.com

Reagent Washout: Thoroughly flushing the HPLC system and column after using ion-pairing reagents is crucial to minimize contamination of subsequent analyses. sciex.com However, complete removal is notoriously difficult. sepscience.com

Standard washout procedures typically involve flushing the column with 10-20 column volumes of a mobile phase with a high percentage of organic solvent, such as methanol or acetonitrile. sepscience.com Methanol is often preferred as some ion-pairing reagents have lower solubility in acetonitrile. sepscience.comsepscience.com To enhance the removal process, a more aggressive washing solution can be employed, such as a 50/50 mixture of methanol and a high concentration aqueous buffer (e.g., 100-200 mM phosphate (B84403) buffer at a neutral pH). sepscience.com The high salt concentration helps to displace the adsorbed ion-pairing reagent from the stationary phase.

It is also critical to avoid precipitating the reagent within the system. A sudden switch from an aqueous mobile phase containing the salt to 100% organic solvent can cause the reagent to precipitate. sepscience.com A safer approach is to first replace the aqueous portion of the mobile phase with pure water, run this for several column volumes to remove most of the salt from the system, and then proceed with a high-organic wash. sepscience.com Due to the slow kinetics of adsorption/desorption, column equilibration with and de-equilibration from ion-pairing reagents can be very slow, sometimes requiring 20-50 column volumes or more. sepscience.com

| Step | Procedure | Purpose | Notes |

|---|---|---|---|

| 1 | Flush with mobile phase composition but with water replacing the aqueous buffer. | To remove the bulk of the non-adsorbed salt from the HPLC system and column. | Helps prevent precipitation when switching to high organic content. sepscience.com |

| 2 | Flush with 10-20 column volumes of 100% Methanol or Acetonitrile. | To remove moderately adsorbed reagent from the stationary phase. | Methanol is often a better solvent for sulfonic acid salts than acetonitrile. sepscience.com |

| 3 (Optional - Aggressive Wash) | Flush with a mixture of 50% Methanol / 50% 100-200mM Phosphate Buffer (pH ~6). | To displace strongly adsorbed reagent using a high ionic strength solution. sepscience.com | Ensure buffer is soluble in the mixture. Follow with a water/methanol flush to remove the phosphate buffer. |

| 4 | Store the column in a suitable storage solvent. | Long-term storage. | It is highly recommended to label and dedicate the column for ion-pairing methods only. jk-sci.comsciex.com |

Research Applications Across Disciplines

Biochemical and Molecular Biology Applications

In biochemical research, Sodium 1-heptanesulfonate monohydrate is a key component in the mobile phase for High-Performance Liquid Chromatography (HPLC), particularly in ion-pair reversed-phase chromatography (IP-RP-HPLC). fishersci.be This technique enhances the separation of charged molecules like proteins, peptides, and nucleic acids.

Protein and Peptide Analysis

The analysis of proteins and peptides is crucial for proteomics, drug discovery, and diagnostics. Sodium 1-heptanesulfonate plays a significant role in improving the chromatographic resolution of these biomolecules.

Purification and Characterization of Proteins and Peptides

Sodium 1-heptanesulfonate is commonly used as an ion-pairing reagent for the HPLC-based purification and analysis of peptides and proteins. fishersci.be In reversed-phase chromatography, highly polar or charged peptides are often poorly retained on the nonpolar stationary phase (like C18), leading to inadequate separation.

The addition of Sodium 1-heptanesulfonate to the mobile phase counters this issue. The anionic sulfonate head of the reagent forms a neutral ion pair with positively charged residues on proteins and peptides, such as arginine and lysine. Simultaneously, the hydrophobic heptyl tail interacts with the stationary phase. This dual interaction effectively increases the retention of the analyte on the column, allowing for separation based on subtle differences in amino acid composition and structure. chromatographyonline.com

Studies on Protein and Peptide Retention Mechanisms in Ion-Pair Systems

The retention of proteins and peptides in an ion-pair system is a dynamic process influenced by several factors. Research into these mechanisms helps optimize separation methods. The concentration of Sodium 1-heptanesulfonate is a critical variable; increasing its concentration in the mobile phase generally leads to longer retention times for positively charged analytes. doi.org The length of the alkyl chain of the sulfonate salt also plays a role; longer chains (e.g., heptanesulfonate versus pentanesulfonate) provide stronger hydrophobic interactions with the stationary phase, further increasing retention. doi.org

The pH of the mobile phase is another key parameter. It dictates the charge state of both the analyte and any residual silanol (B1196071) groups on the silica-based stationary phase. By adjusting the pH, the extent of ion-pairing and, consequently, the retention behavior can be finely controlled. The type and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) in the mobile phase also modulate the hydrophobic interactions and affect the elution of the ion-paired complexes. chromatographyonline.com

| Parameter | Effect on Retention Time of Basic Peptides | Underlying Mechanism |

|---|---|---|

| ↑ Concentration of Sodium 1-heptanesulfonate | ↑ Increases | Shifts the equilibrium toward ion-pair formation, enhancing interaction with the stationary phase. |

| ↑ Alkyl Chain Length of Reagent | ↑ Increases | Stronger hydrophobic interaction between the ion pair and the stationary phase. doi.org |

| ↑ Mobile Phase pH (approaching pKa of basic residues) | ↓ Decreases | Reduces the positive charge on the peptide, lessening the extent of ion-pairing. |

| ↑ Concentration of Organic Modifier (e.g., Acetonitrile) | ↓ Decreases | Increases the mobile phase's elution strength, disrupting hydrophobic interactions. chromatographyonline.com |

Research on Cathepsin S Secretion and CX3CL1 Levels

Research has focused on the relationship between the protease Cathepsin S (CTSS) and the chemokine CX3CL1 (fractalkine), particularly in the context of autoimmune diseases like Sjögren's syndrome. arvojournals.orgresearchgate.net Studies have shown that elevated CTSS activity can lead to increased levels of soluble CX3CL1. researchgate.net The analysis of these proteins is often performed using methods like ELISA and fluorometric activity assays. arvojournals.orgabcam.com While Sodium 1-heptanesulfonate is a standard reagent for HPLC-based analysis of proteins and peptides, its specific application in the analytical methods used in these particular studies on CTSS and CX3CL1 is not explicitly detailed in the cited literature. jneurology.commdpi.com However, its utility in separating similar biomolecules suggests it could be a component in developing chromatographic methods for quantifying these specific analytes.

Nucleic Acid Separation Methodologies

The principles of ion-pair reversed-phase chromatography are also applicable to the separation of nucleic acids. Sodium 1-heptanesulfonate can be used to neutralize the negatively charged phosphate (B84403) backbone of DNA and RNA fragments. This neutralization allows the nucleic acids to be retained and separated on a reversed-phase column based on their size and, to some extent, sequence-dependent hydrophobicity.

Environmental Analytical Chemistry

The versatility of Sodium 1-heptanesulfonate as an ion-pairing reagent extends to environmental science, where it is used to develop robust analytical methods for monitoring pollutants. thermofisher.com

Analysis of Contaminants and Pollutants in Water, Soil, and Food Samples

Ion-pair chromatography using Sodium 1-heptanesulfonate is employed for the detection of a wide range of polar and ionic environmental contaminants that are difficult to analyze with conventional reversed-phase HPLC. This includes certain pesticides, herbicides, pharmaceuticals, and industrial chemicals. researchgate.netresearchgate.netgoogle.com

For instance, methods have been developed for the analysis of the herbicides Paraquat and Diquat in human serum, using an organic ion-pair reagent like sodium heptanesulfonate to facilitate their separation on a reversed-phase column. researchgate.net Similarly, it has been used in the analysis of the antibiotic Kasugamycin in soil samples and in the determination of water-soluble vitamins in food supplements. bohrium.commdpi.com In food analysis, it serves as a component of the mobile phase for quantifying flavor enhancers like Guanosine 5'-monophosphate (GMP) and Inosine 5'-monophosphate (IMP) in products such as instant noodles and sausages. nifc.gov.vnresearchgate.net

| Analyte(s) | Sample Matrix | Analytical Technique |

|---|---|---|

| Ionic Liquid Cations (e.g., pyrrolidinium) | Environmental Water | Reversed-Phase Solid-Phase Extraction followed by Ion Chromatography. researchgate.net |

| Paraquat and Diquat | Human Serum / Soil | Ion-Pair Reversed-Phase HPLC. researchgate.net |

| Kasugamycin (Fungicide) | Soil | HPLC with a sodium heptanesulfonate buffer solution. mdpi.com |

| Thiamin (Vitamin B1) | Legumes, Meat, Milk | Reversed-Phase Ion-Pair Chromatography. nih.gov |

| GMP and IMP (Flavor Enhancers) | Food Products (e.g., sausage, noodles) | Ion-Pair HPLC. nifc.gov.vnresearchgate.net |

| Biogenic Amines (e.g., Norepinephrine) | Human Plasma | HPLC with an ion-pairing mobile phase. mdpi.com |

Methodologies for Trace Analysis in Complex Environmental Matrices

Detecting pollutants at trace levels in complex samples like soil, sediment, or wastewater presents a significant analytical challenge due to matrix interference. Ion-pair chromatography with Sodium 1-heptanesulfonate can enhance the sensitivity and selectivity of these analyses. By improving the retention and peak shape of target analytes, it helps separate them from co-eluting matrix components, thereby lowering detection limits. science.gov

The reagent can be used in the pre-concentration step of a sample analysis. For example, in the analysis of ionic liquids in water, sodium heptanesulfonate is added as an ion-pair reagent before the sample is passed through a reversed-phase solid-phase extraction (SPE) column. researchgate.net This enhances the retention of the target analytes on the SPE sorbent, allowing for effective enrichment from a large sample volume and leading to more sensitive detection.

Research in Organic Synthesis and Reaction Catalysis

In the realm of organic chemistry, this compound is recognized for its utility in facilitating chemical transformations and as a foundational molecule for the synthesis of other value-added chemicals.

Application as a Catalyst in Organic Transformations (e.g., Synthesis of 2-aryl-1-arylmethyl-1H-benzo[d]imidazoles)

Sodium 1-heptanesulfonate has been effectively employed as a catalyst in the synthesis of 2-aryl-1-arylmethyl-1H-benzo[d]imidazoles. sigmaaldrich.com This reaction involves the condensation of o-phenylenediamine (B120857) with various substituted aromatic aldehydes. sigmaaldrich.com The use of Sodium 1-heptanesulfonate (10 mol%) in an acetonitrile:water (8:2) solvent system at room temperature provides an efficient and environmentally friendly method for producing these benzimidazole (B57391) derivatives, with product yields ranging from 82% to 90%. sigmaaldrich.com

The catalytic activity of Sodium 1-heptanesulfonate in this transformation highlights its potential as a convenient and effective catalyst for the formation of carbon-nitrogen bonds in the synthesis of heterocyclic compounds. The mild reaction conditions and high yields make this protocol an attractive option for synthetic chemists. sigmaaldrich.com

Interactive Data Table: Catalytic Synthesis of 2-aryl-1-arylmethyl-1H-benzo[d]imidazoles

| Reactant 1 | Reactant 2 | Catalyst Loading | Solvent System | Temperature | Yield (%) |

| o-phenylenediamine | Aromatic Aldehydes | 10 mol% | Acetonitrile:Water (8:2) | Room Temperature | 82-90 |

Role as an Intermediate in the Synthesis of Other Specialty Chemicals

Sodium 1-heptanesulfonate also serves as a building block or reactant in the preparation of other specialty chemicals, particularly surfactants used in detergents and emulsifiers. As a member of the sodium alkylsulfonate group, it possesses the characteristic polar sulfonate head and a nonpolar hydrocarbon tail, making it a precursor for various surface-active agents. sigmaaldrich.com

While detailed synthetic pathways are proprietary to commercial manufacturers, the fundamental structure of sodium 1-heptanesulfonate allows for its modification to produce a range of surfactants with tailored properties. Its role as a reactant underscores its utility beyond catalysis, positioning it as a foundational material in the broader chemical industry.

Future Research Directions and Emerging Methodologies

Integration with Hyphenated Techniques (e.g., LC-MS/MS) for Enhanced Characterization

The integration of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), has become a cornerstone of modern analytical science, offering unparalleled sensitivity and selectivity. However, the use of traditional, non-volatile ion-pairing reagents like Sodium 1-heptanesulfonate monohydrate in LC-MS has been historically challenging. The primary obstacle is the contamination of the MS interface and ion suppression effects, where the non-volatile reagent interferes with the ionization of the target analyte in the MS source. scispace.com

Future research is actively addressing these limitations through several innovative approaches:

Volatile Ion-Pairing Reagents: A significant area of development is the use of volatile ion-pairing reagents that are more compatible with MS detection. Reagents such as perfluorinated carboxylic acids (e.g., trifluoroacetic acid, heptafluorobutyric acid) and volatile amines (e.g., triethylamine) in combination with agents like hexafluoroisopropanol (HFIP) are being explored as alternatives to alkyl sulfonates for certain applications. scispace.comsigmaaldrich.com These reagents can be removed more easily during the desolvation process in the MS source, minimizing contamination and ion suppression.

In-Sample Addition of Ion-Pairing Reagents: An emerging methodology involves adding the ion-pairing reagent directly to the sample rather than the mobile phase. spectroscopyonline.com In this approach, the ion-pairing reagent interacts with the analyte and the stationary phase during the chromatographic run but can be diverted from the MS detector during a column wash step. This technique could potentially allow for the use of traditional reagents like this compound with LC-MS by preventing the non-volatile salt from entering the mass spectrometer. spectroscopyonline.com

Ion-Pairing Free Methodologies: For some applications, the future may lie in avoiding ion-pairing reagents altogether. Techniques such as Hydrophilic Interaction Liquid Chromatography (HILIC) are gaining traction for the analysis of highly polar compounds that would traditionally require ion-pairing agents for retention in reversed-phase chromatography. mdpi.comunizg.hr HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent, offering a different selectivity and MS compatibility.

The table below summarizes the challenges and emerging solutions for integrating ion-pair chromatography with mass spectrometry.

| Challenge | Emerging Solution | Key Benefits |

| MS Interface Contamination | Use of volatile ion-pairing reagents (e.g., TFA, HFIP) | Reduced contamination and ion suppression |

| Ion Suppression | In-sample addition of ion-pairing reagent | Allows use of traditional reagents with MS detection |

| Method Complexity | Development of ion-pairing free techniques (e.g., HILIC) | Simplified mobile phases and improved MS compatibility |

Exploration of Novel Stationary Phase Chemistries for Optimized Ion-Pair Separations

The stationary phase is a critical component in any chromatographic separation, and its chemistry dictates the retention and selectivity of the analysis. Future advancements in stationary phase technology are expected to significantly enhance the performance of ion-pair separations.

Superficially Porous Particles (SPPs): Also known as core-shell or fused-core particles, SPPs consist of a solid, non-porous core surrounded by a thin, porous shell of silica (B1680970) or polymer. unizg.hrsigmaaldrich.com This morphology reduces the diffusion path for analytes, leading to higher separation efficiency and lower backpressure compared to traditional fully porous particles. unizg.hrsigmaaldrich.com For ion-pair chromatography, this translates to faster analysis times and improved resolution, allowing for better separation of complex mixtures.

Mixed-Mode Stationary Phases: A groundbreaking area of development is the creation of mixed-mode stationary phases that combine multiple retention mechanisms, such as reversed-phase and ion-exchange, on a single support. mdpi.comnih.govnih.govacs.orgchemrxiv.org These phases can retain and separate both ionic and non-ionic analytes in a single run, often without the need for ion-pairing reagents in the mobile phase. nih.govacs.org By incorporating ion-exchange functionalities directly onto the stationary phase, the challenges associated with mobile phase additives, such as long equilibration times and MS incompatibility, can be circumvented.

The table below outlines the characteristics and advantages of these novel stationary phases for separations involving charged analytes.

| Stationary Phase Technology | Principle | Advantages for Ion-Pair Separations |

| Superficially Porous Particles (SPPs) | Solid core with a porous outer shell | Higher efficiency, faster separations, lower backpressure |

| Mixed-Mode Phases | Combines reversed-phase and ion-exchange functionalities | Eliminates the need for mobile phase ion-pairing reagents, improved MS compatibility, tunable selectivity |

Green Chemistry Approaches in Ion-Pair Chromatography Reagent Selection

The principles of green analytical chemistry (GAC) are increasingly influencing the development of new analytical methods. The goal is to minimize the environmental impact of chemical analysis by reducing waste, using less hazardous substances, and improving energy efficiency.

In the context of ion-pair chromatography, green chemistry approaches focus on several key areas:

Solvent Selection: A primary focus is the replacement of hazardous organic solvents, such as acetonitrile (B52724), with more environmentally friendly alternatives like ethanol (B145695). scispace.commdpi.com Ethanol is a bio-based solvent that is less toxic and more biodegradable. mdpi.com Research is ongoing to evaluate the performance of these greener solvents in ion-pair chromatography systems.

Miniaturization: As will be discussed in more detail in section 5.5, miniaturizing chromatographic systems significantly reduces solvent and reagent consumption, directly aligning with the principles of GAC. nih.gov

Alternative Ion-Pair Reagents: The development of biodegradable or less toxic ion-pairing reagents is a long-term goal. While specific, commercially available "green" alternatives to this compound are not yet widespread, the principles of green chemistry are driving the search for more sustainable options.

The following table summarizes green chemistry strategies applicable to ion-pair chromatography.

| Green Chemistry Strategy | Application in Ion-Pair Chromatography | Environmental Benefit |

| Solvent Replacement | Using ethanol instead of acetonitrile in the mobile phase | Reduced toxicity and improved biodegradability |

| Waste Reduction | Miniaturization of chromatographic systems | Lower consumption of solvents and reagents |

| Safer Reagents | Research into biodegradable ion-pairing reagents | Reduced environmental persistence and toxicity |

Computational Modeling and Simulation of Ion-Pairing Interactions

Computational chemistry offers powerful tools to understand and predict the behavior of molecules in complex systems. In the realm of ion-pair chromatography, modeling and simulation are emerging as valuable approaches for method development and optimization.

Predictive Retention Models: Quantitative Structure-Retention Relationship (QSRR) models are being developed to predict the retention times of analytes in ion-pair chromatography. nih.govnih.gov These models use molecular descriptors of the analyte and the ion-pairing reagent to build mathematical relationships that can forecast chromatographic behavior. This can significantly reduce the number of experiments needed for method development, saving time and resources.

Molecular Dynamics (MD) Simulations: MD simulations provide a molecular-level view of the interactions between the analyte, the ion-pairing reagent, the stationary phase, and the mobile phase. unizg.hracs.orgchemrxiv.org These simulations can elucidate the mechanisms of ion-pair formation and retention, helping to explain experimental observations and guide the design of new stationary phases and ion-pairing reagents. While specific simulations of this compound are not abundant in the literature, the methodologies are well-established and can be applied to this system.

The table below highlights the role of computational approaches in advancing ion-pair chromatography.

| Computational Approach | Application in Ion-Pair Chromatography | Potential Impact |

| Predictive Retention Modeling (QSRR) | Forecasting analyte retention times based on molecular structure | Faster method development and optimization |

| Molecular Dynamics (MD) Simulations | Understanding the fundamental mechanisms of ion-pairing and retention | Guiding the design of new reagents and stationary phases |

Miniaturization of Chromatographic Systems Utilizing this compound

The miniaturization of analytical systems, often referred to as "lab-on-a-chip" or micro-total analysis systems (µTAS), offers numerous advantages, including reduced sample and reagent consumption, faster analysis times, and the potential for high-throughput screening and portability. scispace.comunizg.hrnih.gov

The application of this compound in miniaturized systems has been demonstrated, particularly in the field of capillary electrophoresis (CE).

Capillary Electrophoresis (CE): Heptanesulfonic acid has been successfully used as an ion-pairing agent in CE for the separation of peptides and proteins. nih.gov In this technique, the ion-pairing agent modifies the charge and effective size of the analytes, enabling their separation in a narrow capillary filled with an electrolyte solution. The small dimensions of the capillary lead to very low consumption of reagents, including the ion-pairing agent.

Microfluidic Chromatography: The principles of ion-pair chromatography can be translated to microfluidic devices, where the entire chromatographic process is performed on a small chip. mdpi.com While specific applications of this compound in microfluidic chromatography are still an emerging area, the potential benefits of reduced solvent and reagent use, faster separations, and integration of multiple analytical steps on a single device make it a promising direction for future research.

Nanoflow Chromatography: Nanoflow liquid chromatography, which operates at flow rates in the nanoliter per minute range, dramatically reduces solvent consumption. nih.govnih.govacs.orgchemrxiv.orgchemrxiv.org The coupling of nanoflow ion-pair chromatography with mass spectrometry could offer a highly sensitive and resource-efficient method for the analysis of charged analytes.

The table below summarizes the benefits of using ion-pairing reagents like this compound in miniaturized analytical systems.

| Miniaturized System | Principle | Advantages for Ion-Pair separations |

| Capillary Electrophoresis (CE) | Separation in a narrow capillary based on electrophoretic mobility | Extremely low reagent consumption, high separation efficiency |

| Microfluidic Chromatography | Chromatography performed on a microfabricated chip | Reduced sample and solvent volumes, potential for automation and high throughput |

| Nanoflow Chromatography | Liquid chromatography at nanoliter per minute flow rates | Drastically reduced solvent consumption, increased sensitivity with MS |

Q & A

Q. How is Sodium 1-heptanesulfonate monohydrate synthesized, and what analytical methods ensure its purity and structural integrity?

this compound is typically synthesized via sulfonation of 1-heptanol followed by neutralization with sodium hydroxide. To confirm purity and structure, researchers should:

- Use UV-Vis spectroscopy to assess absorbance at critical wavelengths (e.g., 210 nm, 220 nm) and ensure low optical density thresholds (e.g., OD210 <1.0 at 60 mg/mL) to detect organic impurities .

- Validate molecular weight via mass spectrometry (exact mass: 220.0745 g/mol) .

- Perform titration (e.g., iodine-thiosulfate titration) to quantify sulfonate content, ensuring ≥99.0% purity for chromatographic applications .

Q. What is the role of this compound in reversed-phase HPLC, and how does its ion-pairing mechanism work?

As an ion-pairing reagent, it enhances retention of polar analytes (e.g., peptides, cations) by forming neutral complexes with charged species. Key considerations:

- Concentration optimization : Higher concentrations (e.g., 0.20–0.30 mmol/L) increase retention factors but may cause system peak overlap. A balance between retention and detection limits is critical .

- Mobile phase composition : Use acidic pH (e.g., pH 4.5) with methanol/water mixtures (e.g., 20% methanol) to stabilize ion-pair formation .

Advanced Research Questions

Q. How do varying concentrations of this compound affect chromatographic resolution and detection limits for cationic analytes?

- Retention factors : Increase linearly with concentration (e.g., 0.10–0.30 mmol/L), but excessive concentrations (>0.30 mmol/L) risk peak co-elution (e.g., [MBPy]⁺ system peak overlap) .

- Detection limits : Inverse relationship with concentration; 0.20 mmol/L is optimal for pyrrolidinium cation analysis, balancing sensitivity and resolution .

- Method validation : Use gradient elution and standard reference materials (e.g., LiChropur™ grade) to ensure reproducibility .

Q. How do ionic liquids (ILs) interact with this compound in mixed-mode separations, and what alkyl chain lengths optimize selectivity?

Imidazolium-based ILs (e.g., [PMIm][BF₄]) modify selectivity by competing for ion-pairing sites:

- Shorter alkyl chains (e.g., [EMIm][BF₄]) reduce retention by weakening hydrophobic interactions.

- Longer chains (e.g., [HMIm][BF₄]) enhance retention but may increase baseline noise.

- Optimization : Screen ILs at 0.5 mmol/L in mobile phases with 80:20 aqueous/methanol ratios to assess selectivity shifts .

Q. What methodological considerations are critical for quantifying neurochemicals like dopamine (DA) using this compound?

- Buffer preparation : Use 80 mM Sodium 1-heptanesulfonate in phosphate buffer (pH 4.25) with 5% methanol to stabilize DA during HPLC-ECD analysis .

- Sensitivity : Ensure DA detection limits <1 ng/mL by optimizing column temperature (e.g., 25°C) and flow rates (e.g., 1.0 mL/min) .

- Validation : Cross-check results with BCA protein assays to normalize for tissue matrix effects .

Method Development & Troubleshooting

Q. How can researchers resolve system peak interference when using this compound in gradient elution?

- Column conditioning : Pre-equilibrate C18 columns with ≥10 column volumes of starting mobile phase to minimize carryover .

- Blank runs : Identify system peaks by injecting mobile phase without analytes. Adjust concentration or switch to alternative ion-pair reagents (e.g., sodium 1-decanesulfonate) if overlaps persist .

Q. What storage and handling protocols ensure reagent stability?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.